

Difenzoquat: A Technical Guide to its Classification as a Pyrazole Herbicide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Difenzoquat is a selective, post-emergence herbicide primarily used for the control of wild oats in cereal crops.[1][2] Its classification as a pyrazole herbicide is rooted in its core chemical structure, which features a pyrazole ring. This technical guide provides a comprehensive overview of **difenzoquat**, detailing its chemical identity, herbicidal activity, and the basis for its classification. It includes a summary of its toxicological profile and mode of action, alongside a structured presentation of its chemical and physical properties.

Chemical Identity and Classification

Difenzoquat is chemically identified as the 1,2-dimethyl-3,5-diphenyl-1H-pyrazolium ion.[3] It is this core pyrazolium structure that firmly places it within the pyrazole class of herbicides.[1][3] [4] While it is sometimes compared to bipyridylium compounds like paraquat due to similarities in biological activity, its chemical foundation is unequivocally that of a pyrazole derivative.[3] It is also classified as a phenylpyrazole herbicide and a quaternary ammonium compound.[1][5]

The following table summarizes the key identifiers for **difenzoquat**.



Identifier	Value	
IUPAC Name	1,2-dimethyl-3,5-diphenylpyrazol-1-ium[1]	
CAS Number	49866-87-7[1]	
Chemical Formula	C17H17N2 ⁺ [4]	
Molar Mass	249.337 g·mol ⁻¹ [1]	

Mode of Action

The primary mode of action of **difenzoquat** is the rapid destruction of cell membranes.[3][6] This action is initiated upon absorption through the foliage of the target plant.[1][6] While this membrane disruption is the observable effect, some sources indicate that the specific biochemical mechanism of action is not fully understood.[7] Proposed, but not definitively proven, mechanisms include the inhibition of nucleic acid synthesis, photosynthesis, ATP production, potassium absorption, and the incorporation of phosphorous into phospholipids and DNA.[7] It is important to note that unlike many other pyrazole herbicides that act as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, **difenzoquat**'s mode of action is distinct.[8][9]

The logical workflow for **difenzoquat**'s herbicidal action can be visualized as follows:



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Caption: Logical workflow of **difenzoquat**'s herbicidal action.

Toxicological Profile

Difenzoquat exhibits a moderate acute toxicity profile. The following table summarizes key toxicological data.



Metric	Value	Toxicity Category
Acute Oral LD50 (rat)	485 mg/kg bw[3]	II[3]
Acute Dermal LD ₅₀	3.45 g/kg bw[3]	III[3]
Inhalation LC50	0.5 mg/L[3]	11[3]

The U.S. Environmental Protection Agency (EPA) has classified **difenzoquat** as a Group E chemical, indicating evidence of non-carcinogenicity in humans.[3] This classification is supported by a lack of carcinogenicity in studies on rats and mice.[3]

Experimental Protocols Determination of Acute Oral Toxicity (LD50)

A standardized protocol, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method), is typically employed. A summary of the general procedure is as follows:

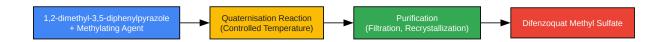
- Test Animals: Healthy, young adult rats of a single strain are used.
- Dosage: A single dose of **difenzoquat** is administered by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of up to 14 days.
- Endpoint: The LD50 value is determined based on the dose at which mortality is observed.

Synthesis and Formulation

Difenzoquat is synthesized as the methyl sulfate salt.[3] A common synthesis pathway involves the quaternisation of 1,2-dimethyl-3,5-diphenylpyrazole with a methylating agent like methyl sulfate in an organic solvent.[5] It is typically formulated as a soluble concentrate/liquid (SC/L) or a water-dispersible granule (WDG).[3]

The general synthesis process can be illustrated as follows:





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Caption: Simplified workflow for the synthesis of **difenzoquat**.

Conclusion

Difenzoquat's classification as a pyrazole herbicide is firmly established by its chemical structure, which contains a pyrazole ring. While its mode of action, the rapid destruction of cell membranes, differs from that of many other pyrazole herbicides that inhibit the HPPD enzyme, its chemical identity is the determining factor in its classification. This guide provides a foundational understanding of **difenzoquat** for researchers and professionals in the fields of agricultural science and drug development.

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